molecular formula C21H29BrN4O2 B286456 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B286456
M. Wt: 449.4 g/mol
InChI Key: YZZSRVHNVXGPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, also known as BSI-201, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It is a potential therapeutic agent for cancer treatment, particularly for patients with BRCA1 or BRCA2 mutations.

Mechanism of Action

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione inhibits the activity of PARP by binding to its catalytic domain. PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. This compound has been shown to be particularly effective in cancer cells that are deficient in BRCA1 or BRCA2.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical studies. It has been shown to be effective in inhibiting the growth of breast and ovarian cancer cells in vitro and in vivo. This compound has also been shown to enhance the effectiveness of chemotherapy in cancer cells that are sensitive to DNA-damaging agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is its specificity for PARP. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Another area of interest is the development of new PARP inhibitors with improved pharmacokinetic properties. Finally, there is interest in identifying biomarkers that can predict which patients are most likely to benefit from treatment with PARP inhibitors like this compound.

Synthesis Methods

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be synthesized by reacting 3-bromoaniline with 1-(4-chlorobutyl)-4-piperidin-1-yl-1,2,3,6-tetrahydropyridine-2,5-dione in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of over 99%.

Scientific Research Applications

2-{4-[4-(3-bromophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been extensively studied for its potential use in cancer treatment. It is particularly effective in treating breast and ovarian cancers that are associated with BRCA1 or BRCA2 mutations. This compound works by inhibiting the activity of PARP, an enzyme that repairs DNA damage. Cancer cells with BRCA1 or BRCA2 mutations are unable to repair DNA damage through the normal mechanisms and rely on PARP for survival. Inhibiting PARP with this compound leads to the accumulation of DNA damage and ultimately cell death.

Properties

Molecular Formula

C21H29BrN4O2

Molecular Weight

449.4 g/mol

IUPAC Name

2-[4-[4-(3-bromophenyl)piperazin-1-yl]butyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C21H29BrN4O2/c22-17-6-5-7-18(16-17)24-14-12-23(13-15-24)9-3-4-11-26-20(27)19-8-1-2-10-25(19)21(26)28/h5-7,16,19H,1-4,8-15H2

InChI Key

YZZSRVHNVXGPPW-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC(=CC=C4)Br

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC(=CC=C4)Br

Origin of Product

United States

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